molecular formula C19H13ClFN3S B4561836 5-(2-chloro-6-fluorobenzyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

5-(2-chloro-6-fluorobenzyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4561836
M. Wt: 369.8 g/mol
InChI Key: MHDHMGPHVPXBPU-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorobenzyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H13ClFN3S and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0502745 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Research on triazole derivatives, such as ethyl 2-triazolyl-2-oxoacetate compounds, has revealed significant π-hole tetrel bonding interactions. These interactions have been analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, further rationalized with molecular electrostatic potential (MEP) surface calculations. This suggests the potential of triazole derivatives in materials science for designing molecules with specific intermolecular interactions (Ahmed et al., 2020).

Intermolecular Interactions in 1,2,4-Triazoles

Experimental and theoretical analyses of lp⋯π intermolecular interactions in 1,2,4-triazole derivatives have been conducted. These studies involve single crystal and powder X-ray diffraction, thermal techniques, and quantum mechanical calculations. The findings offer deeper insights into the lp⋯π interactions, highlighting the relevance of triazole compounds in crystal engineering and pharmaceutical design (Shukla et al., 2014).

Biological and Corrosion Inhibition Activities

Triazole compounds are recognized for their biological and corrosion inhibition activities. Theoretical analyses have been employed to explore the chemical reactivity and potential biological activities of triazole compounds, predicting their effectiveness as inhibitors for enzymes like cyclin-dependent kinase 5. This underscores the pharmaceutical applications of triazole derivatives in designing new therapeutic agents (Srivastava et al., 2016).

Antimicrobial Activities

The synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have been a focus of research. These compounds have been tested against a variety of microorganisms, revealing their potential as antimicrobial agents. This highlights the importance of triazole derivatives in developing new antibiotics (Bayrak et al., 2009).

Monitoring Chemical Reactions

Triazole derivatives have also been utilized in developing fluorogenic aldehydes for monitoring the progress of aldol reactions. This application is particularly relevant in chemical synthesis, where the efficiency and progress of reactions are critical (Guo et al., 2009).

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3S/c20-15-8-4-9-16(21)14(15)11-18-22-23-19(25)24(18)17-10-3-6-12-5-1-2-7-13(12)17/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDHMGPHVPXBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloro-6-fluorobenzyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(2-chloro-6-fluorobenzyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2-chloro-6-fluorobenzyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol

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